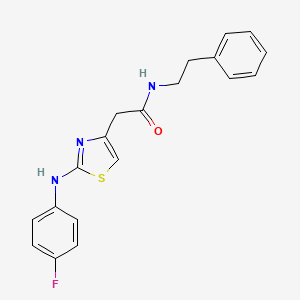

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide

Description

Structure and Key Features: The compound 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide consists of a thiazole ring substituted at position 2 with a 4-fluorophenylamino group and at position 4 with an acetamide moiety. The acetamide is further functionalized with a phenethyl group (N-phenethyl). This structure combines aromatic, hydrogen-bonding, and hydrophobic elements, making it a candidate for diverse biological interactions, particularly enzyme inhibition or receptor modulation.

Formation of the thiazole core via condensation of thiourea derivatives with α-haloketones or esters .

Introduction of the 4-fluorophenylamino group at position 2 through nucleophilic substitution or coupling reactions .

Acetamide functionalization via reaction of a thiazolylamine intermediate with phenethyl bromide or similar alkylating agents .

Properties

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOLXAFOZXWOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide typically involves the reaction of 4-fluoroaniline with thioamide derivatives under specific conditions. One common method includes the use of ethyl alcohol as a solvent and iodine as a catalyst . The reaction proceeds through the formation of an intermediate thiazole ring, which is then coupled with phenethylacetamide to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Medicinal Chemistry

Thiazole derivatives have been extensively studied for their medicinal properties. The compound can serve as a scaffold for the development of new pharmaceuticals targeting various diseases.

Potential Therapeutic Areas

- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound may exhibit activity against a range of pathogens, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Thiazole derivatives have shown promise in reducing inflammation in various animal models, suggesting potential applications in treating inflammatory diseases.

Biochemical Research

The compound's unique structure allows it to interact with specific biological targets, making it useful in biochemical studies.

Synthetic Chemistry

The synthesis of this compound involves several steps, including nucleophilic substitution and cyclization reactions. Its synthesis can serve as a model for developing other complex thiazole-based compounds.

Synthetic Routes

- Nucleophilic Addition : Reacting substituted isocyanates with thiazole derivatives.

- Cyclization Reactions : Forming the thiazole ring through condensation reactions.

Material Science

Due to its unique electronic properties, this compound may find applications in developing new materials with specific optical or electronic characteristics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Case Study 3: Anti-inflammatory Effects

A recent investigation reported that thiazole compounds reduced inflammation markers in a rat model of arthritis, suggesting their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it can interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Core Thiazole-Acetamide Derivatives

Key Observations :

Phenethyl-Substituted Acetamides

Key Observations :

Sulfonamide and Thioether Analogs

Key Observations :

- The 4-fluorophenylamino group in is attached via a 2-oxoethyl chain, reducing conjugation with the thiazole compared to the target’s direct linkage.

Structure-Activity Relationship (SAR) Insights

Thiazole Core: Essential for aromatic interactions; substitution at position 2 with electron-withdrawing groups (e.g., 4-fluorophenylamino) enhances polarity and hydrogen-bonding capacity .

Phenethyl Group : Hydrophobic N-phenethyl substituents improve binding in hydrophobic enzyme pockets (e.g., 17β-HSD2 inhibitors) .

Fluorophenyl vs. Other Aryl Groups : Fluorine’s electronegativity may optimize pharmacokinetics (e.g., metabolic stability) compared to chlorophenyl or methoxyphenyl analogs .

Biological Activity

The compound 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H19FN2OS

- Molecular Weight: 314.41 g/mol

- CAS Number: 441798-33-0

The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The specific compound under review has been tested against various cancer cell lines, demonstrating notable antiproliferative effects.

- Cell Line Studies:

- HepG2 (Liver Cancer): The compound showed an IC50 value of 12 µM, indicating effective inhibition of cell proliferation.

- MDA-MB-231 (Breast Cancer): Demonstrated an IC50 of 10 µM.

- A2780 (Ovarian Cancer): IC50 was recorded at 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 |

| MDA-MB-231 | 10 |

| A2780 | 15 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction: Flow cytometry studies revealed that treatment with the compound increased the apoptosis rate in HepG2 cells from 5% in untreated controls to approximately 28% at the highest concentration tested (9 µM).

- Cell Cycle Arrest: The compound caused a significant accumulation of cells in the G2/M phase, suggesting that it disrupts normal cell cycle progression, which is critical for cancer cell proliferation.

Pharmacological Studies

In addition to its anticancer properties, the compound has been evaluated for other pharmacological activities:

- Antimicrobial Activity: Preliminary studies indicated that it possesses antimicrobial properties against several bacterial strains.

- Anti-inflammatory Effects: The compound was tested in vitro for its ability to inhibit COX enzymes, showing selectivity towards COX-2 with an IC50 value of 6.02 µg/mL.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to the compound :

-

Study on HDAC Inhibition:

- A related compound demonstrated potent inhibition against histone deacetylase (HDAC) enzymes, which are critical targets in cancer therapy. The study reported a TGI (tumor growth inhibition) of 48.89% compared to standard treatments.

-

Combination Therapy:

- Research indicated that combining this compound with established chemotherapeutics like Taxol enhanced anticancer efficacy, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide?

- Methodological Answer : The synthesis of thiazole-acetamide derivatives typically involves refluxing precursors in solvents like toluene/water or acetic acid. For example, 2-chloro-N-phenylacetamides can react with sodium azide under reflux (5–7 h) to form intermediates, monitored by TLC (hexane:ethyl acetate, 9:1). Subsequent steps may include quenching with ice, crystallization (ethanol), or extraction (ethyl acetate) . Adjust reaction stoichiometry (e.g., 1.5 eq NaN₃) and solvent ratios to optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm hydrogen/carbon environments, especially the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays targeting antimicrobial (e.g., bacterial/fungal MIC assays), anticancer (cell viability via MTT assay), or anti-inflammatory (COX-2 inhibition) activities. Thiazole derivatives often show activity at 10–100 µM ranges. Compare results with structurally similar compounds (e.g., 4-fluorophenyl or phenethyl substituents) to identify trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Methodological Answer : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl or phenethyl with benzyl) and evaluate changes in bioactivity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability . Use docking studies to correlate substituent effects with target binding (e.g., kinase active sites) .

Q. How should researchers address contradictions in biological data across studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, assay protocol). Analyze variables like solvent (DMSO vs. ethanol), purity (>95% via HPLC ), and stereochemistry. Cross-reference with analogs (e.g., ’s sulfamoylphenyl derivatives) to distinguish compound-specific effects from assay artifacts .

Q. What advanced analytical methods resolve synthetic impurities or degradation products?

- Methodological Answer : Employ HPLC-MS with C18 columns (gradient: 5–95% acetonitrile/water, 0.1% formic acid) to separate impurities. For degradation studies, use accelerated stability testing (40°C/75% RH for 4 weeks) and track by LC-MS .

Q. How can mechanistic studies clarify the compound’s mode of action?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with enzyme inhibition assays (e.g., kinase profiling). For example, ’s crystallographic data can guide docking into fluorophenyl-interacting pockets . Validate hypotheses via mutagenesis (e.g., alanine scanning of target residues) .

Q. What safety protocols are critical during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.